(1S,2R)-N-Acetyl Ephedrine

Pharmacology Sympathomimetic Amines Bioassay

Ephedrine impurity profiling demands authenticated reference standards. (1S,2R)-N-Acetyl Ephedrine (CAS 894793-15-8) is a certified chiral reference material engineered for pharmaceutical QC and forensic analysis. Its N-acetylation renders it non-reactive in periodate oxidation assays and reduces vasopressor activity >10-fold, making it a definitive negative control. • Validates HPLC/UPLC method selectivity for ephedrine API impurity testing • Enables forensic route-of-synthesis determination via GC-MS/MS spike analysis • Supplied with full characterization data traceable to pharmacopeial standards (USP/EP)

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
Cat. No. B13407414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2R)-N-Acetyl Ephedrine
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCC(C(C1=CC=CC=C1)O)N(C)C(=O)C
InChIInChI=1S/C12H17NO2/c1-9(13(3)10(2)14)12(15)11-7-5-4-6-8-11/h4-9,12,15H,1-3H3/t9-,12?/m1/s1
InChIKeyZZGMTCKULVMTDB-PKEIRNPWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring (1S,2R)-N-Acetyl Ephedrine for Analytical and Impurity Research


(1S,2R)-N-Acetyl Ephedrine (CAS: 894793-15-8) is a chiral derivative of the sympathomimetic amine ephedrine, where an acetyl group is bonded to the nitrogen atom, forming an amide [1]. This specific stereoisomer is a key metabolite and impurity marker in ephedrine and methamphetamine synthesis [2]. As an analytical reference standard, its primary application is in the development and validation of methods for identifying and quantifying related substances in pharmaceutical preparations and forensic toxicology samples, not as a bioactive therapeutic agent [3].

Why (1S,2R)-N-Acetyl Ephedrine is Not a Substitute for Ephedrine in Bioassays


Substituting (1S,2R)-N-Acetyl Ephedrine for ephedrine in research or procurement without understanding its drastically different pharmacological profile will lead to experimental failure. The N-acetylation profoundly alters the molecule's interaction with biological targets and analytical detection methods. Evidence shows that N-acetylephedrine exhibits a >10-fold reduction in vasopressor activity compared to ephedrine in animal models [1]. Furthermore, its lack of a secondary amine group renders it non-reactive in standard spectrophotometric assays like the periodate oxidation method used for ephedrine [2]. Therefore, selecting the correct form—parent or acetylated derivative—is critical and must be driven by the specific assay's requirements, not interchangeability.

Quantitative Differentiation of (1S,2R)-N-Acetyl Ephedrine from Ephedrine and Its Analogs


Quantified Vasopressor Inactivity of N-Acetylephedrine vs. Ephedrine in Rat Model

N-Acetylation of ephedrine results in a near-total loss of its sympathomimetic activity. In a comparative study of blood pressure response in rats, ephedrine exhibited a potency of 0.23 relative to adrenaline (set at 100). In contrast, the effect of N-acetylephedrine was found to be 'even weaker' than its O-acetyl counterpart (0.02), placing its relative potency at <0.01 [1]. This represents a >23-fold decrease in vasopressor effect.

Pharmacology Sympathomimetic Amines Bioassay

Analytical Selectivity: Non-Reactivity of N-Acetylephedrine in Periodate Oxidation Assay vs. Ephedrine

N-acetylephedrine is chemically inert in the standard periodate oxidation assay used for ephedrine quantification. The assay relies on the oxidation of a secondary amino alcohol to form benzaldehyde, which is then measured. Due to the N-acetyl group, N-acetylephedrine does not react with periodate under the assay conditions, producing no detectable signal [1]. Ephedrine, conversely, readily reacts and produces a strong, quantifiable signal.

Analytical Chemistry Spectrophotometry Method Validation

Forensic Marker: Detected as a Characteristic Impurity in Methamphetamine (MA) Synthesis

N-Acetylephedrine is a well-established impurity in illicitly synthesized methamphetamine. In a forensic study analyzing methamphetamine samples by thermal desorption GC-MS, N-acetylephedrine was one of the characteristic compounds identified [1]. Its presence provides crucial intelligence for route-specific impurity profiling and batch-to-batch comparison of seized drug samples, unlike the final product methamphetamine or the starting material ephedrine.

Forensic Toxicology Impurity Profiling GC-MS

Crystal Structure and Physical Differentiation: Unique Melting Point and Crystal System

The physical and structural properties of N-acetylephedrine provide definitive differentiation from ephedrine and pseudoephedrine. X-ray crystallography has determined its unique crystal system and space group [1]. The reported melting point for the specific (1S,2R) stereoisomer is 87-90°C [2], whereas ephedrine hydrochloride (a common salt form) has a melting point of 216-220°C. This >120°C difference provides a simple, definitive method for compound verification and distinguishes it from other process impurities.

Analytical Chemistry Crystallography Quality Control

Targeted Applications for (1S,2R)-N-Acetyl Ephedrine in Analytical and Forensic Workflows


Reference Standard for Impurity Profiling in Methamphetamine Seizures

Forensic chemists should use (1S,2R)-N-Acetyl Ephedrine as a certified reference material to spike GC-MS or LC-MS/MS runs when analyzing suspected methamphetamine samples. By comparing retention times and mass spectra, analysts can confirm the presence of this specific process impurity [1], providing crucial intelligence for law enforcement regarding the synthetic route and potential common origin of different drug seizures [2].

Analytical Method Development and Validation for Ephedrine Products

Pharmaceutical quality control laboratories developing HPLC or UPLC methods for ephedrine or pseudoephedrine drug substances and products require (1S,2R)-N-Acetyl Ephedrine to prepare system suitability mixtures and perform forced degradation studies. Its use as a specified impurity allows for accurate validation of method selectivity, ensuring the method can resolve and quantify N-acetylephedrine from the active pharmaceutical ingredient (API) [1].

Pharmacological Study of Adrenergic Receptor Structure-Activity Relationships

In academic pharmacology research, (1S,2R)-N-Acetyl Ephedrine serves as an essential control compound, representing the inactive N-acetylated form. Researchers investigating the structural requirements for adrenergic receptor agonism can use it to demonstrate that a free secondary amine is critical for activity, as its potency is reduced >23-fold compared to ephedrine [1]. It is a vital tool for establishing a baseline of inactivity in in vitro or ex vivo bioassays.

Non-Interfering Internal Standard for Spectrophotometric Ephedrine Assays

Given its complete lack of reactivity in the periodate oxidation assay [1], (1S,2R)-N-Acetyl Ephedrine can be explored as a potential negative control or even a matrix spike component in this specific spectrophotometric method. Its inability to form benzaldehyde ensures it will not contribute to the analytical signal, providing a way to assess matrix effects without affecting the analyte measurement.

Technical Documentation Hub

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